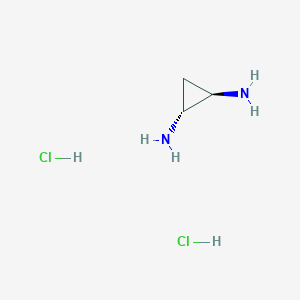

(trans)-Cyclopropane-1,2-diamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2R)-cyclopropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H/t2-,3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZISQGOINGERV-MRWDTFSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-76-6 | |

| Record name | (trans)-Cyclopropane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclopropanation Approaches

- From Aziridines: Catalytic asymmetric ring-opening of meso-aziridines is a powerful method to obtain chiral 1,2-diamines, including cyclopropane derivatives. This involves nucleophilic attack on aziridine rings catalyzed by chiral complexes, often yielding high enantioselectivity and good yields.

- Enolate-Mediated Ring Closure: Base-catalyzed intramolecular nucleophilic substitution (SN2) reactions on suitably functionalized precursors can form cyclopropane rings. For example, the synthesis of trans-1,2-dibenzoylcyclopropane via halogenation and enolate formation is a model for cyclopropane ring construction. Though this example uses dibenzoyl derivatives, the mechanistic insights apply to diamine synthesis.

Diastereomeric Purification and Salt Formation

- Pure diastereomers of cyclopropanediamines can be prepared and isolated via selective crystallization or chromatographic methods. The dihydrochloride salt is formed by treatment with hydrochloric acid, which stabilizes the diamine and facilitates purification.

Detailed Preparation Methods

Synthesis via Curtius Rearrangement of Cyclopropanedicarboxylic Dihydrazides

A notable method for preparing pure trans-1,2-cyclopropanediamine derivatives involves Curtius rearrangement of trans-1,2-cyclopropanedicarboxylic dihydrazides. This rearrangement yields diurethanes or diammonium salts, which can be converted into the dihydrochloride salt of the diamine.

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of trans-1,2-cyclopropanedicarboxylic dihydrazide | From corresponding diacid derivatives | Precursor for rearrangement |

| 2 | Curtius rearrangement | Thermal decomposition in presence of suitable reagents | Formation of diurethanes or diammonium salts |

| 3 | Conversion to dihydrochloride salt | Treatment with HCl in aqueous medium | Pure trans-(1R,2R)-cyclopropane-1,2-diamine dihydrochloride |

This approach allows for stereochemical integrity and high purity of the trans isomer.

Catalytic Asymmetric Aminolysis of Meso-Aziridines

The catalytic aminolysis of meso-aziridines with chiral catalysts (e.g., yttrium complexes with chiral phosphine oxides or chiral phosphoric acids) has been demonstrated as an efficient route to chiral 1,2-diamines, including cyclopropane derivatives. This method offers:

- High yields (94 to >99%)

- Good enantioselectivities (83–96% ee)

- Applicability to a range of substrates, including cyclic aziridines leading to cyclopropane diamines.

| Catalyst Type | Substrate | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|

| Yttrium complex with chiral phosphine oxide | meso-aziridines | 94–99 | 83–96 | High stereocontrol, scalable |

| Chiral phosphoric acid (CPA) | cyclic aziridines | Good | Good | Activates aziridine ring for nucleophilic attack |

This method is valuable for asymmetric synthesis and can be adapted for the preparation of the trans isomer after appropriate functional group transformations.

Base-Catalyzed Intramolecular SN2 Ring Closure

A classical approach involves the formation of an enolate intermediate followed by halogenation and intramolecular SN2 ring closure to form cyclopropane rings. Although demonstrated with dibenzoyl derivatives, the principle applies to diamine synthesis when appropriate amino-protected precursors are used.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of enolate from 1,3-dicarbonyl precursor | NaOH in methanol, 50–80 °C | Generates nucleophile |

| 2 | Halogenation with I2 | Dropwise addition in methanol | Introduces leaving group |

| 3 | Intramolecular SN2 ring closure | Continued heating | Forms cyclopropane ring |

This method requires subsequent functional group manipulations to install the amino groups and convert to dihydrochloride salt.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Curtius Rearrangement of Dihydrazides | Direct access to trans isomer, stereospecific | High purity, stereochemical control | Requires precursor synthesis, handling of azides |

| Catalytic Asymmetric Aminolysis of Meso-Aziridines | High enantioselectivity, catalytic | Scalable, versatile | Requires chiral catalysts, optimization needed |

| Base-Catalyzed SN2 Ring Closure | Classical method, well-understood mechanism | Simple reagents, cost-effective | Multi-step, less direct for diamines |

Research Findings and Notes

- The Curtius rearrangement method was reported to efficiently yield pure diastereomers of cyclopropanediamines and their salts, with detailed NMR characterization confirming stereochemistry.

- Catalytic asymmetric synthesis strategies have been extensively studied for 1,2-diamines and show promise for producing trans-cyclopropane diamines with high enantiomeric excess, facilitating applications in chiral ligand development and pharmaceuticals.

- The base-catalyzed SN2 intramolecular ring closure remains a foundational synthetic approach that has been adapted for various cyclopropane derivatives, although its direct application to diamine dihydrochlorides requires additional steps.

- Temperature, catalyst choice, and scale-up conditions significantly affect yield and enantioselectivity in catalytic methods, with optimized conditions achieving up to 92% enantiomeric excess and good isolated yields.

Analyse Chemischer Reaktionen

Ring-Opening Reactions via SN2 Mechanisms

The strained cyclopropane ring undergoes nucleophilic ring-opening reactions, particularly with amines and halogens, following an SN2-like pathway. This process is stereospecific, retaining the trans configuration of the diamine in products.

Example reaction with iodine (I₂):

In methanol/NaOH, the compound reacts with iodine to form trans-1,2-dibenzoylcyclopropane via:

-

Enolate formation at α-carbonyl positions.

-

Iodination of the enolate.

Key parameters:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂/NaOH | Methanol | 50–80 °C | 70–85% |

Reactions with Amines and Azides

The diamine participates in nucleophilic substitutions with amines, azides, and hydrazines. For example:

-

Azide ring-opening : Catalyzed by chiral yttrium–salen complexes, it forms enantiomerically enriched 1,2-diamines via SN2 displacement (Table 2, ).

-

Amine cross-coupling : Reacts with primary amines to yield γ-lactams or pyrrolidine derivatives through ring-opening/cyclization cascades (Scheme 3, ).

Mechanistic pathway:

-

Nucleophilic attack on the cyclopropane’s electrophilic carbon.

-

Inversion of configuration at the reactive center.

-

Stabilization via resonance or chelation with metal catalysts ( ).

Acid-Base Reactivity

The compound’s pKa values (estimated from analogous cyclopropane dicarboxylic acids) influence its solubility and ligand behavior:

| Analogous Compound | pKa₁ | pKa₂ |

|---|---|---|

| 1,2-cis-Cyclopropane-dicarboxylic | 3.33 | 6.47 |

| 1,2-trans-Cyclopropane-dicarboxylic | 3.65 | 5.13 |

The dihydrochloride form enhances water solubility, enabling its use in aqueous-phase reactions ( ).

Metal Coordination and Catalysis

The diamine acts as a bidentate ligand for transition metals (e.g., Fe, Y), facilitating asymmetric catalysis:

-

Iron porphyrin complexes : Catalyze cyclopropanation of alkenes with diazo compounds, yielding trans-cyclopropanes in >90% selectivity (Table 2, ).

-

Yttrium complexes : Enable enantioselective azide ring-opening of meso-aziridines (96% ee, ).

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃H₁₀Cl₂N₂

- Molecular Weight : 145.03 g/mol

- Solubility : Highly soluble in water (approximately 19.5 mg/ml) due to its ionic nature from the dihydrochloride salt .

Chemistry

This compound serves as a crucial building block in organic synthesis. Its amine groups allow for various chemical transformations:

- Building Block for Complex Molecules : It is utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Ligand in Coordination Chemistry : The compound can act as a ligand, binding to metal ions and influencing their reactivity .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms nitroso or nitro derivatives | KMnO₄, H₂O₂ |

| Reduction | Converts to cyclopropane-1,2-diamine | LiAlH₄, H₂ (catalyst required) |

| Substitution | Forms substituted derivatives | Alkyl halides, acyl chlorides |

Biology

Research has highlighted the potential biological activities of this compound:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, making it a candidate for drug development .

- Interaction with Biomolecules : Its dual amine functionality allows it to engage with various biological targets, suggesting potential therapeutic applications.

Medicine

The compound is under investigation for its therapeutic potential:

- Drug Development : Ongoing research aims to explore its efficacy in treating conditions such as psoriasis and other inflammatory diseases .

- Scaffold for Drug Design : Its unique structure can serve as a scaffold for designing new drugs with improved selectivity and efficacy against specific biological targets .

Industry

In industrial applications, this compound is used as:

- Chemical Intermediate : It acts as a precursor in the synthesis of various chemicals and pharmaceuticals.

- Production of Specialty Chemicals : Its reactivity makes it suitable for producing specialty chemicals used in different sectors .

Case Study 1: Asymmetric Synthesis of 1,2-Diamines

A notable application of this compound is in the asymmetric synthesis of chiral 1,2-diamines. Researchers utilized this compound to catalyze the aminolysis of meso-aziridines, achieving high yields and enantioselectivities (up to 96% ee) in the synthesis of complex diamines .

Case Study 2: Therapeutic Applications

In a recent study focusing on selective ATP competitive inhibitors for treating psoriasis, this compound was incorporated into drug design strategies that demonstrated promising results within clinical trials. The compound's ability to selectively inhibit target enzymes was highlighted as a significant advantage over existing treatments .

Wirkmechanismus

The mechanism of action of (trans)-Cyclopropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropane-1,2-diamine: Lacks the dihydrochloride component but shares the cyclopropane and diamine structure.

Cyclohexane-1,2-diamine: A larger ring structure with similar diamine functionality.

Ethylenediamine: A simpler diamine compound without the cyclopropane ring.

Uniqueness

(trans)-Cyclopropane-1,2-diamine dihydrochloride is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and applications where other diamine compounds may not be suitable.

Biologische Aktivität

(trans)-Cyclopropane-1,2-diamine dihydrochloride (CAS No. 3187-76-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a cyclopropane ring with two amine groups positioned at the 1 and 2 carbon atoms. This configuration allows for unique interactions with biological targets, particularly enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Weight | 136.06 g/mol |

| Solubility | Soluble in water |

| Log P (octanol-water) | 0.02 |

| BBB Permeant | Yes |

| CYP3A4 Inhibitor | Yes |

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to the active sites of various enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is critical for its potential therapeutic applications in drug development.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound interacts with specific enzymes involved in metabolic pathways:

- CYP3A4 Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP3A4, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Enzyme Binding Affinity : The compound shows varying affinities for different enzymes, suggesting a selective inhibition profile that could be exploited in drug design.

Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in various medical fields:

- Cancer Treatment : Due to its enzyme inhibition properties, there is potential for this compound to be developed as a therapeutic agent in oncology.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited the activity of specific kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation in vitro .

- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity and selectivity towards specific targets. These derivatives showed improved efficacy in preliminary assays .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that this compound is well absorbed with favorable distribution characteristics in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (trans)-Cyclopropane-1,2-diamine dihydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclopropanation of 1,2-diamino precursors followed by hydrochloric acid salt formation. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and ninhydrin staining to track diamine intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Validate via elemental analysis (C, H, N) and high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) .

- Safety : Handle cyclopropane derivatives in fume hoods due to potential volatility and toxicity .

Q. How can the stereochemical integrity of this compound be confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the trans-configuration. Crystallize in methanol/ether to obtain suitable crystals .

- Circular Dichroism (CD) : Compare CD spectra with known trans-diamine derivatives to confirm stereochemistry .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C for 72 hours. Monitor via UV-Vis spectroscopy (λ = 210–230 nm) for amine degradation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at −20°C in airtight, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states in cyclopropane ring-opening reactions. Compare activation energies for trans vs. cis isomers .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., metalloenzymes) to identify binding affinities. Tools like GROMACS or AMBER are suitable .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results)?

- Methodological Answer :

- Variable-Temperature NMR : Perform ¹H NMR in DMSO-d6 at 25–60°C to detect dynamic processes (e.g., ring puckering) that cause unexpected splitting .

- Cross-Validation : Combine X-ray data with rotational spectroscopy to reconcile discrepancies in bond angles/distances .

Q. How does the compound’s conformational rigidity impact its efficacy in asymmetric catalysis or drug design?

- Methodological Answer :

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) using chiral HPLC to quantify product ratios .

- Pharmacokinetic Studies : Assess membrane permeability via Caco-2 cell monolayers. Compare trans vs. cis analogs using LC-MS to measure transport efficiency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to minimize racemization. Monitor ee via inline FTIR .

- Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., tartaric acid) to enhance ee during salt formation .

Data Analysis and Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a factorial design (e.g., 2³) to evaluate factors like temperature, solvent ratio, and catalyst loading. Use ANOVA to identify significant variables .

- Multivariate Analysis : Principal Component Analysis (PCA) of HPLC and NMR data can cluster batches by impurity profiles .

Theoretical and Mechanistic Frameworks

Q. What conceptual models explain the compound’s unique electronic properties (e.g., strain-induced reactivity)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.